12-deuteriooctadecanoic acid
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Overview
Description
12-deuteriooctadecanoic acid: (CAS No 62163-41-1) is an isotopically labeled research compoundThe molecular formula of this compound is C18H35DO2, and it has a molecular weight of 285.48 g/mol . This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 12-deuteriooctadecanoic acid involves the deuteration of octadecanoic acid. This process typically includes the hydrogenation of octadecanoic acid in the presence of a deuterium source. A common method involves using a Ni/Co/Mo sulfide catalyst in a liquid-phase trickle-bed reactor . The reaction conditions include high temperatures and pressures to facilitate the hydrogenation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuteration. The production is carefully monitored to maintain the isotopic purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 12-deuteriooctadecanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form octadecanoic acid derivatives.
Reduction: It can be reduced to form octadecanol.
Substitution: It can undergo substitution reactions to form various esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel.
Substitution: Alcohols and amines in the presence of acid or base catalysts.
Major Products Formed:
Oxidation: Octadecanoic acid derivatives.
Reduction: Octadecanol.
Substitution: Esters and amides of octadecanoic-12-D1 acid.
Scientific Research Applications
12-deuteriooctadecanoic acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of fatty acids in biological systems.
Medicine: Used in pharmacokinetic studies to understand the metabolism of fatty acids in the human body.
Industry: Utilized in the development of deuterated compounds for various industrial applications
Mechanism of Action
The mechanism of action of 12-deuteriooctadecanoic acid involves its incorporation into biological systems where it mimics the behavior of natural octadecanoic acid. It interacts with various molecular targets, including enzymes involved in fatty acid metabolism. The deuterium labeling allows for precise tracking of its metabolic pathways, providing insights into its biological effects .
Comparison with Similar Compounds
Octadecanoic acid (Stearic acid): The non-deuterated form of 12-deuteriooctadecanoic acid.
Hexadecanoic acid (Palmitic acid): A similar saturated fatty acid with a shorter carbon chain.
Eicosanoic acid (Arachidic acid): A similar saturated fatty acid with a longer carbon chain.
Uniqueness: this compound is unique due to its isotopic labeling, which allows for detailed studies in various scientific fields. Its deuterium content provides a distinct advantage in tracing and analyzing metabolic pathways, making it a valuable tool in research .
Properties
IUPAC Name |
12-deuteriooctadecanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i7D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQXTHQIDYTFRH-WHRKIXHSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(CCCCCC)CCCCCCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.